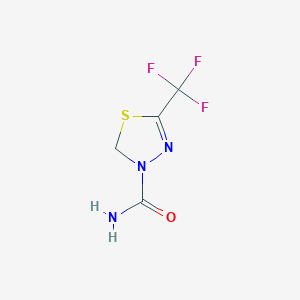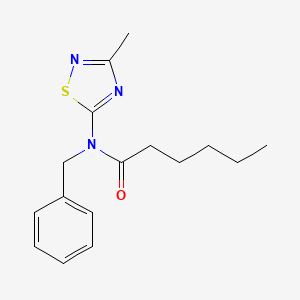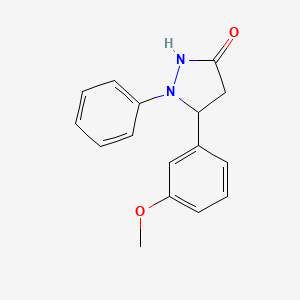![molecular formula C9H14N2O2S B12911746 5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one CAS No. 88570-35-8](/img/structure/B12911746.png)
5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by the presence of an ethoxy group at the 5-position, a methylthioethyl group at the 2-position, and a pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Methylthioethyl Group: The methylthioethyl group can be introduced through a nucleophilic substitution reaction using a suitable methylthioethyl halide and a base like sodium hydride.
Industrial Production Methods
Industrial production of 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylthioethyl groups using nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one can be compared with other pyrimidinone derivatives:
Similar Compounds: 5-Methoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one, 5-Ethoxy-2-(1-(ethylthio)ethyl)pyrimidin-4(1H)-one.
Uniqueness: The presence of both ethoxy and methylthioethyl groups in 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one provides unique chemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
88570-35-8 |
|---|---|
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
5-ethoxy-2-(1-methylsulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-7-5-10-8(6(2)14-3)11-9(7)12/h5-6H,4H2,1-3H3,(H,10,11,12) |
Clé InChI |
HFFJGRJLOCXAHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN=C(NC1=O)C(C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)




![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)

![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)

![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)


